

# commercial suppliers of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

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Compound of Interest

Compound Name:

[Pmp1,DTyr(OEt)2,Val4,Cit8]

Vasopressin

Cat. No.:

B12391071

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# Technical Guide: [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

For Researchers, Scientists, and Drug Development Professionals

### Introduction

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analog of the neurohypophyseal hormone vasopressin. Vasopressin and its analogs are crucial modulators of a wide range of physiological processes, including osmoregulation, blood pressure control, and social behavior. These effects are mediated through their interaction with specific G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 vasopressin receptors. This technical guide provides an overview of the commercially available [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin, details on its physicochemical properties, and standardized protocols for its in vitro characterization.

# **Commercial Suppliers and Physicochemical Data**

The primary commercial supplier identified for [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is MedchemExpress. While detailed quantitative data such as purity and biological activity for this specific analog are not publicly available from the supplier, the following information has been obtained from their product listing. Researchers are advised to request a lot-specific Certificate of Analysis for precise data.



Table 1: Physicochemical Properties of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin

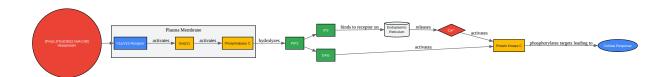
Property	Value	Source
Supplier	MedchemExpress	Internal Search
Product Number	HY-P4007	Internal Search
Molecular Weight	1139.39 g/mol	[1]
Chemical Formula	C53H78N12O12S2	[1]
Purity	Not publicly available	-
Biological Activity	Not publicly available	-

## Vasopressin Receptor Signaling Pathways

Vasopressin analogs exert their effects by binding to and activating specific vasopressin receptors, which in turn initiate intracellular signaling cascades. The three main subtypes of vasopressin receptors (V1a, V1b, and V2) are coupled to different G proteins, leading to distinct downstream cellular responses.

## V1a and V1b Receptor Signaling

The V1a and V1b receptors are primarily coupled to Gαq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.



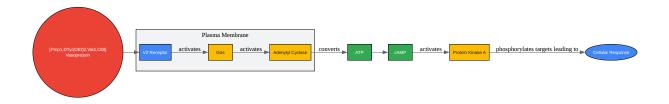
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#### V1a/V1b Receptor Signaling Pathway

## **V2 Receptor Signaling**

The V2 receptor is coupled to Gαs proteins. Agonist binding to the V2 receptor leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, culminating in the specific cellular response, such as the translocation of aquaporin-2 water channels in the kidney.



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V2 Receptor Signaling Pathway

# **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize the in vitro activity of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin.

## Calcium Mobilization Assay (for V1a and V1b Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

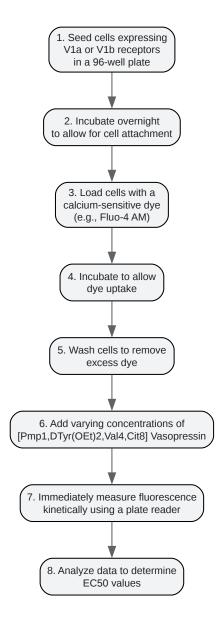
#### Materials:

- HEK293 or CHO cells stably expressing the human V1a or V1b receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Black, clear-bottom 96-well or 384-well microplates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).



- Probenecid (optional, to prevent dye leakage).
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Test compound ([Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin) and reference agonist (e.g., Arginine Vasopressin).
- Fluorescence plate reader with automated injection capabilities.

#### **Experimental Workflow:**



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#### Calcium Mobilization Assay Workflow

#### Procedure:

- Cell Plating: Seed the V1a or V1b receptor-expressing cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM)
  in assay buffer, with or without probenecid. Remove the culture medium from the cells and
  add the loading buffer.
- Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
- Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
- Compound Addition: Prepare serial dilutions of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
  and the reference agonist in assay buffer.
- Measurement: Place the plate in a fluorescence plate reader. Program the instrument to inject the compound dilutions and immediately begin kinetic reading of fluorescence intensity (e.g., every second for 90-120 seconds).
- Data Analysis: The change in fluorescence intensity over time reflects intracellular calcium mobilization. Plot the peak fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

## **cAMP Accumulation Assay (for V2 Receptors)**

This assay quantifies the increase in intracellular cAMP levels following the activation of Gscoupled receptors.

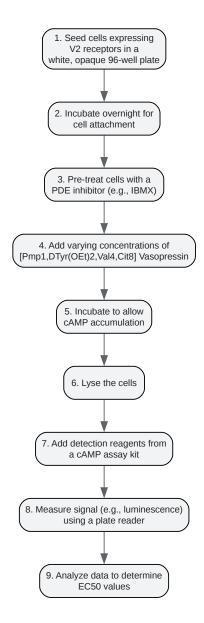
#### Materials:

- HEK293 or CHO cells stably expressing the human V2 receptor.
- · Cell culture medium.
- White, opaque 96-well or 384-well microplates.



- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Test compound ([Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin) and reference agonist (e.g., Arginine Vasopressin or Desmopressin).
- cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based kits).
- Plate reader compatible with the chosen detection technology.

#### **Experimental Workflow:**



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#### cAMP Accumulation Assay Workflow

#### Procedure:

- Cell Plating: Seed the V2 receptor-expressing cells into white, opaque 96-well plates and allow them to attach overnight.
- PDE Inhibition: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) in serum-free medium for a short period to prevent the degradation of cAMP.
- Compound Stimulation: Add serial dilutions of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
  and the reference agonist to the wells.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration
  according to the manufacturer's instructions for the chosen cAMP detection kit. This typically
  involves adding lysis and detection reagents that generate a fluorescent or luminescent
  signal.
- Data Analysis: Plot the signal against the compound concentration and fit the data to a doseresponse curve to determine the EC50 value.

## Conclusion

This technical guide provides a foundational resource for researchers working with [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin. While specific biological activity and purity data for this analog from commercial suppliers are not readily available in the public domain, the provided experimental protocols offer robust and standardized methods for its in vitro characterization. By employing these assays, researchers can elucidate the functional activity of this vasopressin analog at its target receptors and advance our understanding of its potential therapeutic applications. It is strongly recommended to obtain a lot-specific Certificate of Analysis from the supplier for the most accurate and reliable data.



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### References

- 1. medchemexpress.com [medchemexpress.com]
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